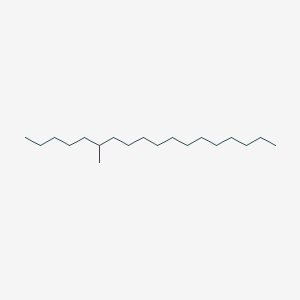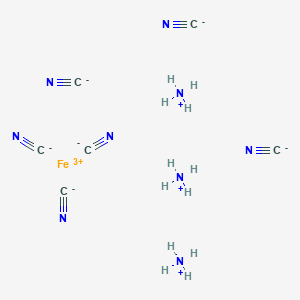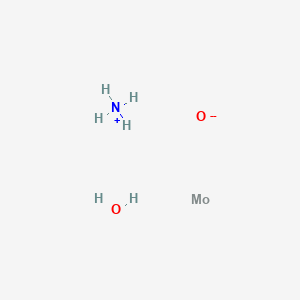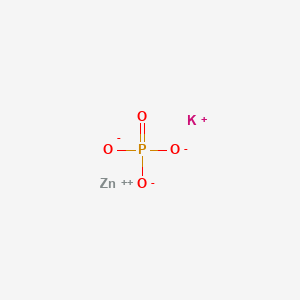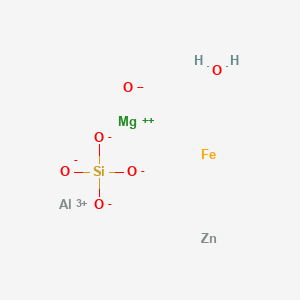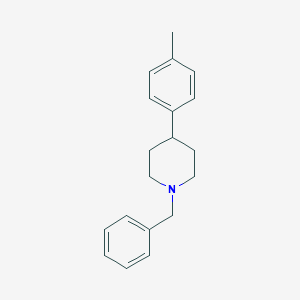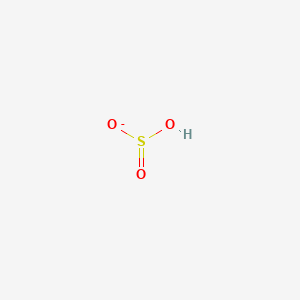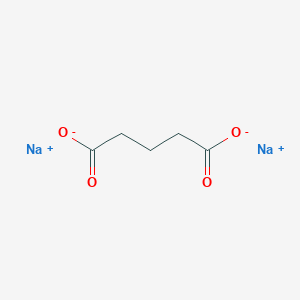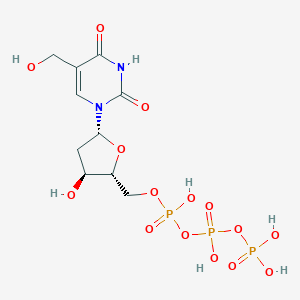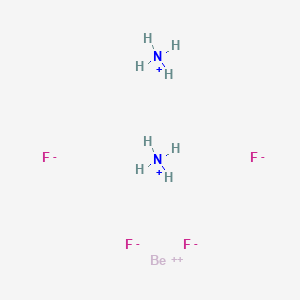
Beryllium diammonium tetrafluoride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Beryllium diammonium tetrafluoride (Be(NH4)2F4) is a chemical compound that has been used in scientific research for its unique properties. This compound is a white crystalline powder that is highly soluble in water and has a low melting point. It is commonly used in the synthesis of other chemical compounds and has been found to have potential applications in various scientific fields.
Mécanisme D'action
The mechanism of action of beryllium diammonium tetrafluoride is not fully understood. However, it is believed to interact with various biological molecules, such as proteins and nucleic acids, through electrostatic interactions. This interaction can lead to changes in the structure and function of these molecules, which can have various effects on biological systems.
Effets Biochimiques Et Physiologiques
Beryllium diammonium tetrafluoride has been found to have various biochemical and physiological effects. It has been shown to have cytotoxic effects on various cell types, including cancer cells. Additionally, it has been found to have immunomodulatory effects, which can have potential applications in the treatment of autoimmune diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using beryllium diammonium tetrafluoride in lab experiments is its unique properties, which can be useful in the synthesis of other chemical compounds. Additionally, it has been found to have potential applications in various scientific fields, such as gas storage and separation. However, one limitation of using this compound is its toxicity, which can make it difficult to work with.
Orientations Futures
There are several future directions for the use of beryllium diammonium tetrafluoride in scientific research. One potential direction is the development of new synthesis methods that can improve the purity and yield of the compound. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in various scientific fields. Finally, there is a need for further studies to evaluate the toxicity of this compound and develop safer methods for working with it in the laboratory.
In conclusion, beryllium diammonium tetrafluoride is a unique chemical compound that has potential applications in various scientific fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound and its applications in various scientific fields.
Méthodes De Synthèse
The synthesis of beryllium diammonium tetrafluoride involves the reaction between beryllium fluoride (BeF2) and ammonium fluoride (NH4F) in aqueous solution. The reaction is carried out under controlled conditions, and the resulting product is purified through various techniques such as filtration and recrystallization.
Applications De Recherche Scientifique
Beryllium diammonium tetrafluoride has been used in various scientific research applications due to its unique properties. It has been found to be useful in the synthesis of other chemical compounds, such as beryllium oxide (BeO), which has applications in the electronics industry. Additionally, it has been used in the synthesis of metal-organic frameworks (MOFs), which have potential applications in gas storage and separation.
Propriétés
Numéro CAS |
14874-86-3 |
|---|---|
Nom du produit |
Beryllium diammonium tetrafluoride |
Formule moléculaire |
BeF4H8N2 |
Poids moléculaire |
121.083 g/mol |
Nom IUPAC |
diazanium;beryllium;tetrafluoride |
InChI |
InChI=1S/Be.4FH.2H3N/h;4*1H;2*1H3/q+2;;;;;;/p-2 |
Clé InChI |
BZNAXXLFJPTIDH-UHFFFAOYSA-L |
SMILES |
[Be+2].[NH4+].[NH4+].[F-].[F-].[F-].[F-] |
SMILES canonique |
[Be+2].[NH4+].[NH4+].[F-].[F-].[F-].[F-] |
Autres numéros CAS |
14874-86-3 |
Synonymes |
beryllium diammonium tetrafluoride |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-Octadecyl-1H-thioxantheno[2,1,9-def]isoquinoline-1,3(2H)-dione](/img/structure/B76899.png)


